molecular formula C12H20O2Si B12591072 Methoxy(dimethyl)(3-phenoxypropyl)silane CAS No. 630128-64-2

Methoxy(dimethyl)(3-phenoxypropyl)silane

Cat. No.: B12591072
CAS No.: 630128-64-2
M. Wt: 224.37 g/mol
InChI Key: JLXIHUGPBMILIC-UHFFFAOYSA-N
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Description

Methoxy(dimethyl)(3-phenoxypropyl)silane is a silane coupling agent characterized by a silicon atom bonded to three distinct groups: a methoxy (–OCH₃), two methyl (–CH₃), and a 3-phenoxypropyl (–CH₂CH₂CH₂–O–C₆H₅) moiety. This structure combines hydrolyzable methoxy groups with a hydrophobic aromatic phenoxy chain, enabling dual functionality as a surface modifier and adhesion promoter. The compound is particularly valued in applications requiring compatibility with aromatic polymers or substrates, such as advanced composites, coatings, and specialty resins.

Properties

CAS No.

630128-64-2

Molecular Formula

C12H20O2Si

Molecular Weight

224.37 g/mol

IUPAC Name

methoxy-dimethyl-(3-phenoxypropyl)silane

InChI

InChI=1S/C12H20O2Si/c1-13-15(2,3)11-7-10-14-12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3

InChI Key

JLXIHUGPBMILIC-UHFFFAOYSA-N

Canonical SMILES

CO[Si](C)(C)CCCOC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methoxy(dimethyl)(3-phenoxypropyl)silane can be synthesized through the hydrosilylation reaction of dimethylmethoxysilane with 3-phenoxypropene in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 100°C and pressures from 1 to 5 atm. The reaction can be represented as follows:

(CH3O)(CH3\text{(CH}_3\text{O)(CH}_3(CH3​O)(CH3​

Comparison with Similar Compounds

Comparison with Similar Silane Coupling Agents

Structural and Functional Group Analysis

The table below compares key structural and functional attributes of Methoxy(dimethyl)(3-phenoxypropyl)silane with analogous silanes:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity/Applications
This compound C₁₂H₂₀O₂Si 224.38 (calculated) Phenoxypropyl, methoxy, methyl Aromatic interactions, thermal stability, hydrophobic surfaces
(3-Chloropropyl)dimethoxy(methyl)silane C₇H₁₇ClO₂Si 196.75 Chloropropyl, dimethoxy, methyl Nucleophilic substitution (e.g., attaching amines or thiols) in coatings and adhesives
3-Aminopropyl(dimethyl)ethoxy silane C₈H₂₁NO₂Si 191.34 Aminopropyl, ethoxy, methyl Biomaterial functionalization, epoxy resin compatibilization
3-Methacryloxypropyldimethylmethoxysilane C₁₀H₂₀O₃Si 216.35 Methacryloxy, methoxy, methyl UV-curable resins, dental polymers, free-radical copolymerization
Methoxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane C₉H₂₀O₃Si 204.34 Epoxy (oxirane), methoxy, methyl Crosslinking with amines/acids, pharmaceutical intermediates
Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane C₆H₁₃F₃O₂Si 222.25 Trifluoropropyl, methoxy, methyl Hydrophobic coatings, chemical resistance in harsh environments
a) Aromatic vs. Aliphatic Functionality
  • Phenoxypropyl Group: The aromatic phenoxy group in this compound enhances compatibility with polystyrene, polyesters, and other aromatic polymers. This contrasts with aliphatic silanes like (3-Chloropropyl)dimethoxy(methyl)silane, which are better suited for non-polar substrates .
  • Epoxy vs. Phenoxy: Epoxy-functional silanes (e.g., Methoxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane) exhibit higher reactivity with nucleophiles (e.g., amines), enabling covalent crosslinking in coatings. Phenoxy groups, being less reactive, are preferred for non-covalent interactions (e.g., π-π stacking) .
b) Hydrolyzable Groups and Stability
  • Methoxy groups hydrolyze faster than ethoxy groups under acidic conditions, as seen in 3-Aminopropyl(dimethyl)ethoxy silane. This impacts shelf life and application timing in humidity-sensitive processes .
  • Fluorinated silanes (e.g., Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane) resist hydrolysis due to the electron-withdrawing trifluoropropyl group, making them ideal for water-repellent coatings .
c) Polymer Compatibility
  • Methacrylate-functional silanes (e.g., 3-Methacryloxypropyldimethylmethoxysilane) copolymerize with acrylic resins, enhancing adhesion in dental composites and UV-cured materials. Phenoxypropyl silanes, in contrast, are more suited for thermoset resins requiring thermal stability .
d) Surface Modification Efficiency
  • Aminopropyl silanes form hydrogen bonds with hydroxylated surfaces (e.g., glass, metals), while phenoxypropyl silanes rely on hydrophobic interactions. The latter reduces water uptake in composites but may compromise interfacial strength in polar matrices .

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